The compound 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative notable for its potential pharmacological applications. This compound features a complex molecular structure, integrating a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological activity. It has been primarily investigated for its role as an inhibitor of protein kinases, particularly in cancer research.
The synthesis and characterization of this compound have been documented in several patents and scientific publications. Notably, it is referenced in patents related to thienopyrimidine compounds and their applications in treating various diseases, including cancer . The compound is also cataloged in chemical databases such as PubChem, which provides detailed molecular data .
This compound belongs to the class of thienopyrimidines, which are characterized by a fused thieno and pyrimidine ring structure. Thienopyrimidines are recognized for their diverse biological activities, including anti-cancer properties and inhibition of specific kinases involved in tumor growth and proliferation.
The synthesis of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions that include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yields and purity during synthesis but are often proprietary or vary based on specific laboratory protocols.
The molecular formula of the compound is , indicating a complex structure with multiple functional groups.
The compound's 3D structure can be visualized using molecular modeling software, revealing key interactions that may influence its binding affinity to target proteins.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for further derivatization aimed at enhancing the therapeutic profile of the compound.
The mechanism of action for 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one primarily involves inhibition of specific protein kinases implicated in cancer progression.
Experimental studies typically involve IC50 measurements to quantify the potency of the compound against specific kinases.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm purity and structural integrity.
This compound has significant potential in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2